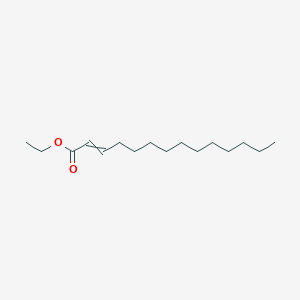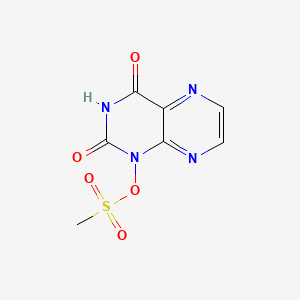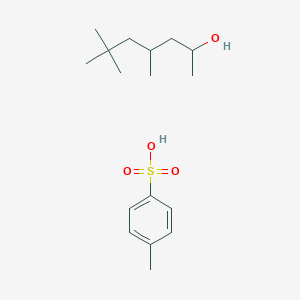![molecular formula C21H17NO4 B14662676 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid CAS No. 42803-75-8](/img/structure/B14662676.png)
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of hydroxyl, anilino, and benzoyl functional groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with 2-hydroxybenzoic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzoyl group can also participate in various chemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Similar in structure but lacks the anilino and benzoyl groups.
2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group instead of the anilino group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a sulfonic acid group and a methoxy group.
Uniqueness
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is unique due to the combination of hydroxyl, anilino, and benzoyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
42803-75-8 |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[2-hydroxy-4-(4-methylanilino)benzoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-13-6-8-14(9-7-13)22-15-10-11-18(19(23)12-15)20(24)16-4-2-3-5-17(16)21(25)26/h2-12,22-23H,1H3,(H,25,26) |
Clave InChI |
QPHARHZLYSVMDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)




